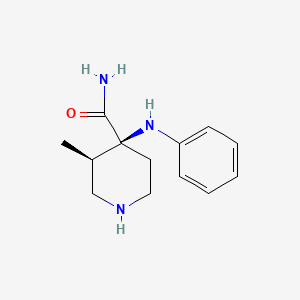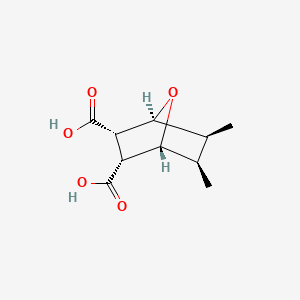
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-: is a complex organic compound with the molecular formula C10H14O5 . This compound is part of the oxabicycloheptane family, which is known for its unique bicyclic structure. The presence of two carboxylic acid groups and two methyl groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)- typically involves a Diels-Alder reaction . This reaction is a cycloaddition between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: 60-80°C
Catalyst: Lewis acids like AlCl3 or BF3
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: to maintain optimal reaction conditions.
Purification: Crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like NaOH or KOH.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOH in aqueous solution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Polymer Chemistry: Acts as a monomer for the production of specialized polymers.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly protein phosphatases.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as protein phosphatases . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its inhibitory activity . These interactions disrupt the normal function of the enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
The presence of two methyl groups at positions 5 and 6, along with the specific stereochemistry (2-exo,3-exo,5-endo,6-endo), makes this compound unique. These structural features contribute to its distinct reactivity and biological activity.
Propiedades
Número CAS |
109282-35-1 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
(1R,2R,3S,4S,5S,6R)-5,6-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-3-4(2)8-6(10(13)14)5(9(11)12)7(3)15-8/h3-8H,1-2H3,(H,11,12)(H,13,14)/t3-,4+,5-,6+,7-,8+ |
Clave InChI |
JEZJMLSOUQUESZ-FLMNKLAKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)C |
SMILES canónico |
CC1C(C2C(C(C1O2)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


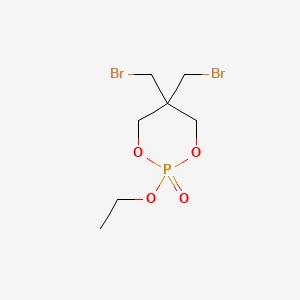
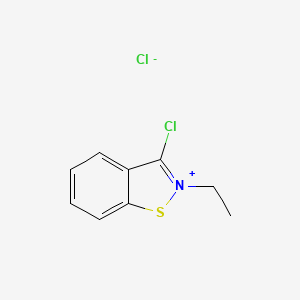

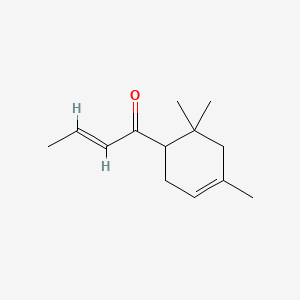
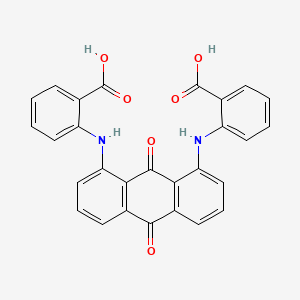
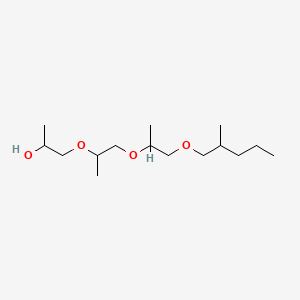
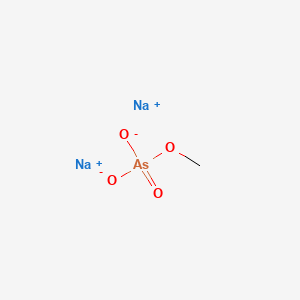


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)

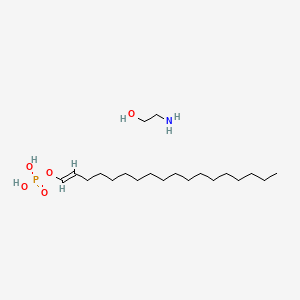
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
